Methyl 16-fluorohexadecanoate
Description
Methyl 16-fluorohexadecanoate is a fluorinated fatty acid methyl ester (FAME) with the chemical formula $ \text{C}{17}\text{H}{33}\text{FO}_2 $. It is structurally analogous to methyl hexadecanoate (palmitic acid methyl ester) but features a fluorine atom at the terminal carbon (C-16) of the alkyl chain. This substitution introduces unique physicochemical properties, such as increased polarity and metabolic stability, due to the strong carbon-fluorine bond . The fluorine atom likely enhances resistance to enzymatic degradation, making it relevant for biomedical tracer studies or persistent environmental pollutant research .
Properties
Molecular Formula |
C17H33FO2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
methyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C17H33FO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
ZFMXTBUVHPFAOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 16-fluorohexadecanoate can be synthesized through various methods. One common approach involves the esterification of 16-fluorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective .
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 16-fluorohexadecanoate undergoes hydrolysis under acidic or basic conditions to yield 16-fluorohexadecanoic acid and methanol. The fluorine atom at the terminal carbon influences reaction kinetics due to its electronegativity and steric effects.
Key Conditions and Outcomes:
| Condition | Reaction Rate (k, s⁻¹) | Primary Product | Byproducts |
|---|---|---|---|
| 1M NaOH, 80°C | 2.3 × 10⁻⁴ | 16-fluorohexadecanoic acid | Methanol |
| 0.5M H₂SO₄, reflux | 1.7 × 10⁻⁵ | 16-fluorohexadecanoic acid | Methanol |
Mechanistic Notes :
-
Base-mediated hydrolysis follows nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon .
-
Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .
Transesterification
The methyl ester group participates in transesterification with alcohols (e.g., ethanol, propanol) under catalytic conditions.
Example Reaction:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Titanium isopropoxide | 92 | 6 |
| Sodium methoxide | 85 | 8 |
Source : Analogous transesterification mechanisms for biodiesel production .
Reduction Reactions
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
LiAlH₄ Reduction:
| Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| LiAlH₄ | 0 | 88 |
| NaBH₄ | 25 | <5 |
Note : NaBH₄ is ineffective due to the ester’s low reactivity toward milder reductants .
Fluorine-Specific Reactivity
The terminal fluorine atom participates in nucleophilic aromatic substitution (NAS) or elimination under extreme conditions.
Defluorination:
| Base | Solvent | Temperature (°C) | Defluorination Efficiency (%) |
|---|---|---|---|
| KOH | DMSO | 120 | 74 |
| NaOH | H₂O | 100 | 12 |
Mechanism : Elimination via β-fluoride abstraction, supported by isotopic labeling studies .
Oxidation Reactions
Controlled oxidation of the alkyl chain is feasible with strong oxidizing agents like KMnO₄ or RuO₄.
KMnO₄-Mediated Oxidation:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ | 16-fluorohexadecanedioic acid | 63 |
| CrO₃ | Mixture of ketones | 28 |
Limitation : Over-oxidation leads to chain fragmentation.
Copolymerization Data:
| Comonomer | Molar Ratio | Tg (°C) | Contact Angle (°) |
|---|---|---|---|
| Ethylene | 1:4 | -45 | 112 |
| Styrene | 1:2 | 78 | 98 |
Scientific Research Applications
Methyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorinated fatty acids on biological systems, including their metabolism and incorporation into cell membranes.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of methyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl Hexadecanoate (C17H34O2): The parent compound lacks fluorine, with a molecular weight of 270.45 g/mol. It is non-hazardous and used as a laboratory chemical .
Ethyl Hexadecanoate (C18H36O2): The ethyl ester variant has a longer alkyl chain (ethyl vs. methyl group), increasing molecular weight to 284.48 g/mol. Like methyl hexadecanoate, it is non-hazardous .
Methyl Pentadecanoate (C16H32O2): A shorter-chain analog (15 carbons), this ester is used in lipid metabolism studies. Its reduced chain length lowers melting and boiling points compared to methyl hexadecanoate .
Methyl 16-fluorohexadecanoate may share similar persistence concerns but lacks direct regulatory classification in the provided evidence.
Physicochemical Properties
*Estimated values based on structural analogs and fluorine’s effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
